Complete α-Selectivity in 2-Deoxyrhamnosylation: TIPDS vs. TBDMS, TIPS, and TBDPS
In C-glycosylation reactions, the conformationally locked TIPDS-protected rhamnose donor achieves complete α-selectivity, a critical parameter for synthesizing biologically relevant α-linked glycoconjugates. In stark contrast, rhamnose donors protected with monodentate silyl groups—tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS)—exhibit no facial selectivity, leading to mixtures of α- and β-anomers [1]. This demonstrates that the bidentate, cyclic nature of the TIPDS group is a prerequisite for achieving high stereocontrol in this system.
| Evidence Dimension | α-Selectivity in C-Glycosylation |
|---|---|
| Target Compound Data | Complete (100%) α-selectivity |
| Comparator Or Baseline | TBDMS-, TIPS-, and TBDPS-protected rhamnosyl donors: No facial selectivity |
| Quantified Difference | Qualitative difference; TIPDS provides exclusive α-selectivity, while comparators provide mixtures of α- and β-anomers. |
| Conditions | Room temperature C-glycosylation reactions using 2-deoxyrhamnosyl acetates, thioglycosides, and PMPVB donors [1]. |
Why This Matters
For procurement decisions in carbohydrate chemistry or medicinal chemistry projects targeting α-linked glycans, the TIPDS protecting group is the only option among this set of silyl groups that guarantees stereochemical purity, eliminating the need for cumbersome and yield-reducing separation of anomers.
- [1] Mukherji, A., et al. (2023). Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. The Journal of Organic Chemistry, 88(1), 245-260. https://doi.org/10.1021/acs.joc.2c02285 View Source
